3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is a chemical compound with the molecular formula C6H7NO3 It is a derivative of pyridinone, characterized by the presence of hydroxyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethyl-3-hydroxypyridine with a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(hydroxymethyl)pyridin-4(1H)-one.
Reduction: Formation of 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-ol.
Substitution: Formation of various substituted pyridinone derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone
- 3-Hydroxy-4(1H)-pyridinone
- 2-Hydroxymethyl-3-hydroxy-4(1H)-pyridinone
Uniqueness
3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is unique due to the specific positioning of its hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO3/c8-3-4-6(10)5(9)1-2-7-4/h1-2,8,10H,3H2,(H,7,9) |
InChI Key |
IKNTUPUNDLCIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.